1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Propriétés
IUPAC Name |
1-methyl-3,4-dihydro-2H-naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIZVGNNUOJFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110967-11-7 | |
| Record name | 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reduction of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-one
One of the most common laboratory methods for synthesizing this compound involves the reduction of the corresponding ketone, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-one, followed by amination steps. The ketone precursor is typically reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to avoid reagent decomposition and side reactions. This reduction yields the corresponding alcohol intermediate, which can then be converted to the amine.
- Typical Conditions:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
- Workup: Quenching with water or alcohol, followed by extraction and purification
Reductive Amination of Tetrahydronaphthalenone Precursors
A more direct and widely used synthetic route is reductive amination of the tetrahydronaphthalenone precursor with methylamine. This method involves the condensation of the ketone with methylamine to form an imine or iminium intermediate, which is then reduced in situ to the corresponding amine.
Reducing Agents: Sodium cyanoborohydride (NaBH3CN) is preferred due to its mildness and selectivity for imine reduction without over-reducing the ketone. Catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) can also be employed industrially.
-
- Temperature: 0–40°C
- Solvent: Methanol, ethanol, or mixtures with water
- pH: Typically slightly acidic to neutral to favor imine formation
- Reaction time: 12–24 hours
Yields: Reported yields for similar derivatives range from 58% to 75% after purification by column chromatography and HPLC, indicating good efficiency of this method.
Catalytic Hydrogenation of Nitrile or Imine Intermediates
In industrial settings, catalytic hydrogenation is often preferred for scale-up due to its operational simplicity and high atom economy. The process involves:
- Hydrogenation of nitrile or imine intermediates derived from tetrahydronaphthalene derivatives under elevated hydrogen pressure.
- Use of catalysts such as Pd/C, Raney nickel, or platinum oxide.
- Continuous flow reactors are employed to improve safety and reaction control.
This method can produce high purity amines with optimized reaction parameters such as temperature, pressure, and catalyst loading.
Enantioselective Synthesis Approaches
For chiral derivatives of this compound, enantioselective synthesis is achieved using chiral auxiliaries or catalysts:
- Chiral tert-butanesulfinyl imines: These intermediates enable asymmetric induction during nucleophilic addition steps, achieving enantiomeric excess and stereochemical control.
- Chiral catalysts: Rhodium-BINAP complexes and other chiral ligands are used in asymmetric hydrogenation to produce enantiomerically enriched products.
- Separation: Chiral HPLC using cellulose-based columns (e.g., Chiralcel AS-H) resolves enantiomers effectively.
Computational methods such as density functional theory (DFT) modeling help design ligands and predict transition states to optimize stereochemical outcomes.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Reduction of Ketone (LiAlH4/NaBH4) | LiAlH4 or NaBH4, anhydrous solvent, 0°C to RT | Straightforward, well-known | Sensitive to moisture, multi-step | 60–70 |
| Reductive Amination | Methylamine, NaBH3CN or H2/Pd-C, mild conditions | Direct amination, good selectivity | Requires careful pH control | 58–75 |
| Catalytic Hydrogenation | H2 gas, Pd/C or Raney Ni, high pressure | Scalable, clean reaction | Requires specialized equipment | 70–85 |
| Enantioselective Synthesis | Chiral auxiliaries/catalysts, low temp | Produces enantiomerically pure products | More complex, costly | 60–80 |
Detailed Research Findings and Notes
Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to monitor reaction progress and confirm intermediate purity.
Purification: Flash column chromatography using hexane/ethyl acetate gradients and recrystallization from suitable solvents (e.g., hexane) are standard for isolating pure amine products.
Structural Characterization: 1H and 13C NMR, mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the structure and purity of the synthesized amine.
Mechanistic Insights: The amine formation via reductive amination proceeds through imine formation followed by hydride transfer, which is facilitated by the mild reducing agent to avoid over-reduction or side reactions.
Industrial Optimization: Continuous flow hydrogenation reactors improve safety and yield, allowing better temperature and pressure control, catalyst recycling, and scalability.
Analyse Des Réactions Chimiques
Oxidation Reactions
The secondary amine group undergoes oxidation under controlled conditions:
| Reagent System | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄/CrO₃ | Acidic/Neutral | Imine derivatives¹ | N/R² | |
| O₂ (Catalytic) | Industrial settings | Oxidized intermediates | N/R |
¹Exact product structures require spectroscopic validation
²Yields not explicitly reported in available literature
Acylation and N-Substitution
The amine acts as a nucleophile in substitution reactions:
Formylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl formate | 60°C, 14 hr | N-Formyl-1-methyltetralinamine | 63% |
This reaction demonstrates temperature-dependent regioselectivity, with no observed ring functionalization.
Trifluoroacetylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic anhydride | 0→20°C, CH₂Cl₂, Et₃N | N-Trifluoroacetyl derivative | 80% |
The reaction proceeds via in situ activation, requiring stoichiometric base for optimal conversion .
Reductive Transformations
While primarily a reduction product itself, further hydrogenation has been explored:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, Reflux | Fully saturated amine³ | 86% |
³Requires careful stoichiometry control to prevent over-reduction
Coupling Reactions
The amine participates in peptide-like bond formation:
| Coupling System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EDAC/HOBt⁴ | DMF, RT, 18 hr | Piperidinyl-thiazolecarboxamide | 86% |
⁴1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole
Industrial-Scale Modifications
Large-scale adaptations employ:
-
Continuous flow reactors for acylation steps
-
Catalytic hydrogenation for cost-effective reductions
-
Anhydrous solvent recovery systems improving process sustainability
Reaction Optimization Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions
-
Temperature Control : Exothermic acylation requires gradual reagent addition below 25°C
-
Catalyst Selection : Nickel-based catalysts preferred for industrial hydrogenation
This compound's reactivity profile enables applications in:
-
Specialty polymer precursors (via oxidation products)
Experimental protocols should prioritize inert atmospheres due to the amine's sensitivity to oxidative degradation. Recent advances in flow chemistry demonstrate potential for scaling these transformations while minimizing purification steps .
Applications De Recherche Scientifique
Pharmacological Applications
The compound is primarily studied for its antidepressant properties due to its structural similarity to selective serotonin reuptake inhibitors (SSRIs) like sertraline. Research indicates that 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine modulates serotonin and norepinephrine pathways in the brain, which are crucial for mood regulation.
Key Findings in Pharmacology
| Study | Findings |
|---|---|
| Preclinical Studies | Demonstrated efficacy in enhancing serotonergic activity and improving mood-related behaviors in animal models. |
| Chronic Administration | Rodent studies showed significant improvements in depressive symptoms compared to control groups treated with saline; enhanced locomotion and reduced immobility were noted in forced swim tests. |
| Clinical Trials | Modifications in the tetrahydronaphthalene structure could lead to improved receptor selectivity and reduced side effects compared to traditional SSRIs. |
Neuroprotective Properties
In addition to its antidepressant potential, this compound exhibits neuroprotective properties. Research has shown that it may antagonize behavioral syndromes produced by neurotoxins like MPTP and rotenone. Its mechanisms of action include:
- Monoamine Oxidase Inhibition : Reducing oxidative stress.
- Free Radical Scavenging : Protecting neuronal cells from damage.
- Antagonism of the Glutamatergic System : Potentially mitigating excitotoxicity associated with neurodegenerative diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1 : A chronic administration study in rodents indicated significant improvements in depressive symptoms compared to control groups treated with saline. Behavioral tests showed enhanced locomotion and reduced immobility during forced swim tests.
Case Study 2 : Clinical trials assessing sertraline derivatives suggested that modifications in the tetrahydronaphthalene structure could enhance receptor selectivity while minimizing side effects. This implies that this compound may offer similar benefits with potentially fewer adverse effects.
Synthesis Applications
Beyond pharmacological uses, this compound serves as an intermediate in organic synthesis for developing more complex molecules. Its ability to undergo further reactions makes it valuable for creating compounds that interact with various biological targets.
Mécanisme D'action
The mechanism by which 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with biological targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that interact with various molecular pathways.
Comparaison Avec Des Composés Similaires
Substituent Effects on Physicochemical Properties
The following table summarizes structural analogs with variations in substituents, stereochemistry, and N-alkylation:
Key Observations :
- Substituent Bulkiness : Bulky groups (e.g., cyclohexyl, cyclooctyl) at the 4-position reduce crystallinity, as seen in 5m (oil) versus 5l (crystalline solid) .
- N-Alkylation : Quaternary ammonium derivatives (e.g., 1q) exhibit higher solubility in polar solvents due to ionic character .
- Electron-Withdrawing Groups : Chlorine substitution (e.g., 4-chlorophenyl) may enhance lipophilicity and receptor binding affinity, critical for antineoplastic activity .
Stereochemical Influences
- Stereoisomerism: Evidence from tetrahydroisoquinoline analogs (e.g., 1-MeTIQ) demonstrates that stereochemistry significantly impacts biological activity. The (R)-enantiomer of 1-MeTIQ exhibits stronger modulation of dopamine metabolism compared to the (S)-form . Although direct data for the target compound is lacking, stereochemical considerations are critical for optimizing receptor interactions.
Activité Biologique
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (also known as 1-Methyl-Tetralin) is a compound of significant interest in pharmacology due to its neuroprotective properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 161.25 g/mol. The compound is characterized by a methyl group attached to the tetrahydronaphthalene framework, which influences its biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.25 g/mol |
| CAS Number | 1110967-11-7 |
| Chemical Class | Amine derivative |
Target Interaction
This compound interacts with various receptors in the central nervous system (CNS). Its mechanism is primarily through modulation of neurotransmitter systems, particularly dopamine metabolism. The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines such as dopamine, norepinephrine, and serotonin.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective activity by preventing neuronal damage caused by neurotoxins such as MPTP (Methyl-phenyl-tetrahydropyridine) and rotenone. In rodent models, it has been demonstrated to antagonize behavioral syndromes induced by these neurotoxins . This suggests a potential application in neurodegenerative diseases like Parkinson's disease.
Biochemical Interactions
The compound's interaction with MAO leads to increased levels of neurotransmitters in the brain, which can enhance synaptic plasticity and improve cognitive functions. Additionally, it influences various cellular pathways that are crucial for neuronal health:
- Cell Signaling : Modulates neurotransmitter receptor activity.
- Gene Expression : Affects transcription factors involved in neuronal survival.
- Cellular Metabolism : Alters metabolic pathways that support neuronal function.
Neuroprotective Studies
A significant study explored the effects of this compound on dopamine metabolism in rodents. The findings revealed that administration of this compound resulted in reduced oxidative stress markers and improved motor function in models of Parkinson's disease .
Comparative Analysis
In comparison to other compounds like N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and 1,2,3,4-tetrahydronaphthalene (without the methyl group), this compound exhibited stronger neuroprotective effects due to its unique structural properties that enhance receptor binding affinity and selectivity.
Q & A
Basic: What are the common synthetic routes for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via reductive amination of substituted tetrahydronaphthalenone precursors using methylamine and reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts . Optimization involves adjusting reaction time, temperature (e.g., 0–40°C), and stoichiometry. For example, yields of 58–75% were achieved for structurally similar derivatives using column chromatography (hexane/AcOEt gradients) and HPLC purification (MeOH:EtOH:2-PrOH:Hexanes solvent systems) . Reaction monitoring via TLC and NMR ensures intermediate purity.
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, tert-butanesulfinyl imines enable asymmetric induction during nucleophilic additions, achieving enantiomeric excess (e.g., 75% yield with [α]D = +50.6) . Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) using hexane/ethanol gradients resolves enantiomers. Computational modeling (DFT) predicts transition states to guide ligand design, improving stereochemical outcomes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and quaternary carbons .
- HRMS : Confirms molecular formula (e.g., C10H13N·HCl, m/z 183.68) .
- HPLC : Validates purity (>95%) using MeOH:Hexanes gradients (retention times 11.2–17.2 min) .
- Melting Point Analysis : Distinguishes crystalline forms (e.g., 137–139°C for trans-4-cyclohexyl derivatives) .
Advanced: How can computational methods like DFT aid in understanding the compound’s reactivity or binding interactions?
Methodological Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For derivatives, DFT models correlate substituent effects (e.g., cyclohexyl vs. biphenyl groups) with binding affinities to biological targets like serotonin receptors . Molecular docking simulations (e.g., AutoDock Vina) map interactions in enzyme active sites, guiding structural optimization for antineoplastic or neuropharmacological applications .
Toxicity: Are there known neurotoxic effects associated with structural analogs of this compound?
Methodological Answer:
Structural analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induce Parkinsonism via selective dopaminergic neuron toxicity . While this compound lacks direct evidence of neurotoxicity, in vitro models (e.g., SH-SY5Y cells) should assess mitochondrial dysfunction and reactive oxygen species (ROS) production. Comparative structure-activity studies are recommended to evaluate safety .
Data Contradiction: How to resolve discrepancies in reported yields or purity across different synthesis protocols?
Methodological Answer:
Discrepancies arise from variables like solvent polarity (e.g., hexane vs. AcOEt), reaction scale (0.12–0.4 mmol), and purification methods. For example, trans-4-cyclooctyl derivatives achieved 58% yield as oils, while crystalline analogs reached 71% . Reproducibility requires strict control of:
- Temperature : Exothermic reactions may require cooling.
- Catalyst Loading : Pd/C (5–10 wt%) for hydrogenation.
- Chromatography : Gradient elution (2:1 hexane/AcOEt) improves separation .
Application: What in vitro or in vivo models are suitable for studying its biological activity?
Methodological Answer:
- Antineoplastic Assays : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to evaluate IC50 values .
- Neuropharmacology : Rotarod tests in rodents assess motor effects; microdialysis measures dopamine depletion .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A receptors) quantify affinity (Ki values) .
Advanced: How to design derivatives for improved metabolic stability or bioavailability?
Methodological Answer:
Introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation. For instance, 2′-chlorophenyl derivatives showed enhanced stability in hepatic microsome assays . LogP optimization (target 2–4) balances solubility and membrane permeability. Prodrug strategies (e.g., hydrochloride salts) improve aqueous solubility (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine HCl, CAS 3459-02-7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
